molecular formula C6H13ClN2O B1522572 (R)-3-Aminoazepan-2-One Hydrochloride CAS No. 26081-03-8

(R)-3-Aminoazepan-2-One Hydrochloride

Cat. No.: B1522572
CAS No.: 26081-03-8
M. Wt: 164.63 g/mol
InChI Key: LWXJCGXAYXXXRU-NUBCRITNSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as thermal analysis, powder X-ray diffraction (PXRD), and molecular modeling . These techniques can help assess the thermodynamic properties and the propensity of crystallization for a compound .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it’s subjected. A study discusses the complex and diversified chemical reactions in the pyrolysis of biomass . Although this is not directly related to “®-3-Aminoazepan-2-One Hydrochloride”, it might provide some insights into the types of reactions that similar compounds could undergo.

Properties

IUPAC Name

(3R)-3-aminoazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJCGXAYXXXRU-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680045
Record name (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26081-03-8
Record name 2H-Azepin-2-one, 3-aminohexahydro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26081-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Aminoazepan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of L-lysine hydrochloride 1 (55 g, 300 mmol) and NaOH (12 g, 300 mmol) in 1,2-propanediol (1.2 L) is heated to reflux. A Dean-Stark trap is used to withdraw the first 120 mL of condensed solvent. The reaction solution is refluxed for an additional 2 hours until all starting material is consumed (which maybe determined by 1H NMR). The solution is cooled and is concentrated under vacuum. Ethanol is used to completely dissolve the α-amino-ε-caprolactam 2. Byproduct NaCl is removed by filtration. The filtrate is concentrated and the resulting crude α-amino-ε caprolactam 2 is dissolved in water. After acidification to pH 6 with addition of concentrated HCl and subsequent partial concentration, crystals maybe formed at room temperature to afford α-amino-ε-caprolactam hydrochloride (36.5 g) in 74% yield.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminoazepan-2-One Hydrochloride
Reactant of Route 2
(R)-3-Aminoazepan-2-One Hydrochloride
Reactant of Route 3
(R)-3-Aminoazepan-2-One Hydrochloride
Reactant of Route 4
(R)-3-Aminoazepan-2-One Hydrochloride
Reactant of Route 5
(R)-3-Aminoazepan-2-One Hydrochloride
Reactant of Route 6
(R)-3-Aminoazepan-2-One Hydrochloride

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